6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol
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Overview
Description
6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol is a complex heterocyclic compound known for its diverse pharmacological properties. This compound features a unique structure that combines pyrazole, chromeno, and triazolo rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol typically involves multi-step reactions. The process begins with the preparation of the pyrazole derivatives, followed by the formation of the chromeno and triazolo rings. Common reagents used in these reactions include aldehydes, phenacyl bromides, and amines, with triethylamine often employed as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antileishmanial and antimalarial agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, leading to their death . Molecular docking studies have revealed its binding affinity to active sites of target proteins, further elucidating its mechanism .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Aminopyrazoles: Used in various synthetic applications due to their versatile reactivity.
Uniqueness
6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol stands out due to its unique combination of pyrazole, chromeno, and triazolo rings, which confer distinct pharmacological properties and synthetic versatility
Properties
Molecular Formula |
C22H22N8O2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
9,11-bis(1,3-dimethylpyrazol-4-yl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-4-ol |
InChI |
InChI=1S/C22H22N8O2/c1-11-15(8-28(3)26-11)20-18-19(25-22-23-10-24-30(20)22)14-7-13(31)5-6-17(14)32-21(18)16-9-29(4)27-12(16)2/h5-10,20-21,31H,1-4H3,(H,23,24,25) |
InChI Key |
BUSDNXYLHAFKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2C3=C(C4=C(C=CC(=C4)O)OC3C5=CN(N=C5C)C)NC6=NC=NN26)C |
Origin of Product |
United States |
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